molecular formula C22H23N3O3 B4754252 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B4754252
M. Wt: 377.4 g/mol
InChI Key: DPJLDCJGRUIFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the attachment of the methoxyphenyl group. Common synthetic routes include:

    Step 1: Synthesis of the indole derivative through Fischer indole synthesis.

    Step 2: Formation of the piperazine ring via cyclization reactions.

    Step 3: Coupling of the indole and piperazine derivatives using reagents like carbodiimides.

    Step 4: Introduction of the methoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to downstream effects. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-3-7-17(20)15-21(26)24-10-12-25(13-11-24)22(27)19-14-16-6-2-4-8-18(16)23-19/h2-9,14,23H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJLDCJGRUIFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.